QS-21

Vue d'ensemble

Description

QS-21 is a purified plant extract used as a vaccine adjuvant. This compound is known for its ability to enhance both humoral and cell-mediated immunity, making it a valuable component in various vaccines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

QS-21 is primarily extracted from the bark of the Quillaja saponaria tree. The extraction process involves several steps to purify the compound from the complex mixture of saponins present in the bark . The process typically includes:

Extraction: The bark is ground and subjected to aqueous extraction to obtain a crude saponin mixture.

Industrial Production Methods

Due to the limited availability of Quillaja saponaria trees, alternative methods have been developed. One such method involves the use of plant cell cultures to produce this compound, which offers a sustainable and scalable alternative to traditional extraction methods . Additionally, engineered yeast has been used to produce this compound and its derivatives at scale .

Analyse Des Réactions Chimiques

Types of Reactions

QS-21 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Substitution: The acyl chain in this compound can be modified through ester-to-amide replacement, leading to the formation of stable variants.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents and various catalysts for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions include various this compound analogs with modified acyl chains and carbohydrate structures. These analogs are designed to retain the adjuvant properties of this compound while reducing toxicity .

Applications De Recherche Scientifique

QS-21 has a wide range of scientific research applications, particularly in the field of vaccine development. It is used as an adjuvant in vaccines for diseases such as malaria, shingles, and COVID-19 . This compound enhances the immune response to the vaccine antigen, making it more effective at lower doses . Additionally, this compound is being investigated for its potential use in cancer vaccines and other immunotherapies .

Mécanisme D'action

QS-21 enhances the immune response by acting on antigen-presenting cells and T cells. It stimulates the release of cytokines such as interleukin-1 beta and interleukin-18 through the activation of the NLRP3 inflammasome . This leads to a robust antibody and cell-mediated immune response, enhancing the efficacy of the vaccine .

Comparaison Avec Des Composés Similaires

Similar Compounds

QS-7: Another saponin from Quillaja saponaria with similar adjuvant properties but lower toxicity.

Quillaia saponins: A group of saponins from the same tree, including QS-17 and QS-18, which also have adjuvant properties.

Uniqueness of QS-21

This compound is unique due to its potent adjuvant activity and ability to enhance both humoral and cell-mediated immunity. Its specific structure, including the acyl chain and carbohydrate moieties, contributes to its effectiveness and distinguishes it from other saponins .

Activité Biologique

QS-21, a purified saponin derived from the Chilean soapbark tree (Quillaja saponaria), is recognized for its potent immunological properties, particularly as a vaccine adjuvant. This article explores the biological activity of this compound, detailing its mechanisms of action, cytotoxic effects on cancer cells, and its role in enhancing immune responses in various vaccine formulations.

This compound functions primarily as an adjuvant by modulating the immune response. It activates several pathways that enhance the efficacy of vaccines:

- Inflammasome Activation : this compound has been identified as an activator of the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β. This activation is crucial for eliciting robust Th1 and CD8 T cell responses, which are vital for effective immunity against infections and tumors .

- Antigen Presentation : The adjuvant enhances the presentation of antigens by dendritic cells, facilitating a more pronounced adaptive immune response. Studies indicate that immunization with this compound leads to increased levels of antigen-specific IgG1 and IgG2c antibodies .

Cytotoxic Effects on Cancer Cells

Recent studies have highlighted the cytotoxic properties of this compound against certain cancer cell lines:

- Gastric Cancer : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against human gastric cancer cell lines (SNU1 and KATO III), with IC50 values around 7.4 µM. The compound induced apoptosis in these cells through mechanisms involving caspase activation .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| SNU1 | 7.4 | 72 |

| KATO III | 10 | 49 |

| GES-1 (control) | >100 | Minimal |

Clinical Applications and Case Studies

This compound has been incorporated into various clinical vaccine trials due to its ability to enhance immunogenicity:

- Malaria Vaccine : The RTS,S malaria vaccine utilizes this compound in combination with MPLA, demonstrating improved immune responses in clinical settings. The vaccine has shown promise in generating protective immunity against malaria .

- HIV Vaccine Trials : In trials involving HIV vaccines, this compound significantly improved early antibody responses, indicating its potential to enhance protection in susceptible populations .

Case Study: Immunogenicity in HIV Vaccine Trials

In a study comparing various adjuvants, this compound was associated with the highest CD4+ T cell responses when used with MPLA and Alum, highlighting its superior capacity to boost cellular immunity .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies, showing satisfactory tolerability among participants. Adverse events were generally mild and transient, reinforcing its suitability for use in human vaccines .

Propriétés

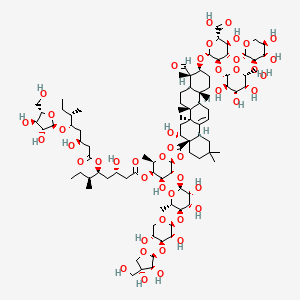

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5S,6S)-5-[(3S,5S,6S)-5-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-hydroxy-6-methyloctanoyl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H148O46/c1-13-36(3)46(126-54(102)25-41(98)24-47(37(4)14-2)127-80-62(110)58(106)49(30-94)128-80)23-40(97)26-55(103)131-69-39(6)125-82(73(65(69)113)136-79-64(112)60(108)68(38(5)124-79)132-78-67(115)70(45(100)32-122-78)133-84-75(116)91(120,34-96)35-123-84)138-85(119)92-22-21-86(7,8)27-43(92)42-15-16-51-87(9)19-18-53(88(10,33-95)50(87)17-20-89(51,11)90(42,12)28-52(92)101)130-83-74(137-81-63(111)59(107)57(105)48(29-93)129-81)71(66(114)72(135-83)76(117)118)134-77-61(109)56(104)44(99)31-121-77/h15,33,36-41,43-53,56-75,77-84,93-94,96-101,104-116,120H,13-14,16-32,34-35H2,1-12H3,(H,117,118)/t36-,37-,38-,39+,40-,41-,43-,44+,45+,46-,47-,48+,49-,50+,51+,52+,53-,56-,57-,58-,59-,60-,61+,62+,63+,64+,65-,66-,67+,68-,69-,70-,71-,72-,73+,74+,75-,77-,78-,79-,80+,81-,82-,83+,84-,87-,88-,89+,90+,91+,92+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHZYJAUECRAJM-DWSYSWFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(CC(=O)OC(CC(CC(=O)OC1C(OC(C(C1O)OC2C(C(C(C(O2)C)OC3C(C(C(CO3)O)OC4C(C(CO4)(CO)O)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)O)OC1C(C(C(CO1)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)O)C(C)CC)O)OC1C(C(C(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C[C@@H](CC(=O)O[C@@H](C[C@@H](CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O)OC(=O)[C@]56CCC(C[C@H]5C7=CC[C@@H]8[C@]9(CC[C@@H]([C@@]([C@@H]9CC[C@]8([C@@]7(C[C@H]6O)C)C)(C)C=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)(C)C)C)O)[C@@H](C)CC)O)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H148O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318719 | |

| Record name | Stimulon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1990.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141256-04-4 | |

| Record name | Stimulon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141256-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stimulon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141256044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stimulon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QS-21-APIOSE ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LHL0S9KBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.